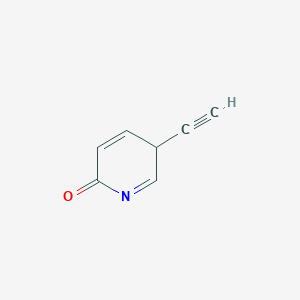
3-ethynyl-3H-pyridin-6-one
Beschreibung
3-Ethynyl-3H-pyridin-6-one is a pyridine derivative characterized by an ethynyl (-C≡CH) substituent at position 3 and a ketone group at position 4. This compound belongs to the class of pyridinones, which are heterocyclic aromatic molecules with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The ethynyl group confers unique electronic and steric properties, making it a valuable building block for cross-coupling reactions (e.g., Sonogashira coupling) and bioorthogonal chemistry.
Eigenschaften
Molekularformel |
C7H5NO |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
3-ethynyl-3H-pyridin-6-one |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-6H |
InChI-Schlüssel |
VCJKJORYMYYFNY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1C=CC(=O)N=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Ethinyl-3H-pyridin-6-on beinhaltet typischerweise die Reaktion von 3-Ethinyl-benzonsäuremethylester mit Hydrazinhydrat in Methanol. Die Reaktion wird bei Raumtemperatur für 24 Stunden durchgeführt, gefolgt von Filtration und Waschen mit Methanol, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 3-Ethinyl-3H-pyridin-6-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und die Sicherstellung der Reinheit und Ausbeute des Produkts durch fortschrittliche Reinigungsverfahren.
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Ethinyl-3H-pyridin-6-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethinylgruppe kann oxidiert werden, um verschiedene funktionelle Gruppen zu bilden.
Reduktion: Die Ketogruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Ethinylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Ethinylgruppe zur Bildung von Carbonsäuren führen, während die Reduktion der Ketogruppe zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
3-Ethinyl-3H-pyridin-6-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays.
Industrie: Anwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Ethinyl-3H-pyridin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass Derivate dieser Verbindung die Mikrotubuli-Polymerisation hemmen, indem sie an der Colchicin-Bindungsstelle binden, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Dies unterstreicht sein Potenzial als Antikrebsmittel.
Ähnliche Verbindungen:
Pyrazolo[3,4-b]pyridine: Diese Verbindungen teilen eine ähnliche Pyridinringstruktur und wurden umfassend auf ihre biologischen Aktivitäten untersucht.
1H-Pyrazolo[3,4-b]pyridin-Derivate: Bekannt für ihre Antikrebsaktivitäten und ähnliche Synthesewege.
Einzigartigkeit: 3-Ethinyl-3H-pyridin-6-on ist einzigartig durch das Vorhandensein sowohl einer Ethinylgruppe als auch einer Ketogruppe am Pyridinring.
Wirkmechanismus
The mechanism of action of 3-ethynyl-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Ethynyl-Substituted Pyridine Derivatives
The ethynyl group in 3-ethynyl-3H-pyridin-6-one differentiates it from structurally similar pyridines:
Key Insights :
Pyridinone Derivatives
Pyridinones with varying substituents exhibit distinct physicochemical properties:
Key Insights :
- The dual electron-withdrawing groups in 3H-pyridine-2,6-dione () result in higher acidity (pKa ~4-5) compared to this compound, which likely has a pKa closer to neutral due to the ethynyl group’s moderate electron-withdrawing effect.
- Hydroxy and methyl substituents, as in 6-methyl-3-pyridinol (), improve water solubility but reduce utility in cross-coupling reactions compared to ethynyl derivatives.
Functional and Reactivity Comparisons
Reactivity in Cross-Coupling Reactions
The ethynyl group in this compound enables participation in Sonogashira, Huisgen cycloaddition, and other alkyne-specific reactions. In contrast:
Electronic Effects
- Electron-deficient rings : The ketone at position 6 in this compound enhances electrophilic aromatic substitution (EAS) at positions 2 and 4, similar to 3H-pyridine-2,6-dione ().
- Steric effects : Bulky substituents in dimethoxymethyl derivatives () reduce reaction yields in EAS compared to the compact ethynyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


